Urea crosslinker C C2-arm, NHS ester

Catalog No.
S2733027
CAS No.
211029-82-2
M.F
C13H14N4O9
M. Wt
370.274
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea crosslinker C C2-arm, NHS ester

CAS Number

211029-82-2

Product Name

Urea crosslinker C C2-arm, NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]carbamoylamino]acetate

Molecular Formula

C13H14N4O9

Molecular Weight

370.274

InChI

InChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24)

InChI Key

VKVHTMGFAUCZIL-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O

Solubility

not available

Protein-protein crosslinking

  • Studying protein interactions

    DSAU covalently links primary amine groups, predominantly targeting lysine residues in proteins. This allows researchers to investigate protein-protein interactions by stabilizing transient complexes and identifying interacting partners. This technique is crucial for understanding protein function and signaling pathways within cells.

  • Protein complex stabilization

    By crosslinking proteins involved in a complex, DSAU helps preserve their native structure and interactions during purification and analysis. This is particularly beneficial for studying dynamic protein complexes that might dissociate under standard conditions.

Protein modification

  • Attachment of biomolecules

    DSAU can be used to covalently attach various biomolecules, such as antibodies, drugs, or imaging probes, to proteins. This enables researchers to create novel protein conjugates with desired properties for specific applications, like targeted drug delivery or in vivo imaging.

  • Enzyme activity modulation

    By selectively crosslinking specific amino acid residues within an enzyme, DSAU can potentially modify its activity. This allows researchers to probe the structure-function relationship of enzymes and potentially develop new strategies for enzyme inhibition or activation.

Urea crosslinker C C2-arm, NHS ester, also known as ureido-2,2´-diacetic acid bis(hydroxysuccinimide) ester, is a specialized chemical compound with the molecular formula C13H14N4O9C_{13}H_{14}N_{4}O_{9} and a molecular weight of 370.27 g/mol. This compound is characterized by its symmetrical urea moiety and is classified as a homobifunctional crosslinker, primarily used for the irreversible crosslinking of lysine residues in proteins at neutral or slightly basic pH conditions. Its unique structure allows for effective crosslinking in biological systems, making it valuable in various biochemical applications .

The primary chemical reaction involving urea crosslinker C C2-arm, NHS ester, is its interaction with lysine residues in proteins. At neutral pH, the NHS ester group reacts with the amine group of lysine, leading to the formation of stable amide bonds. This reaction can be summarized as follows:

Lysine NH2+NHS esterLysine NH C O NHS\text{Lysine NH}_2+\text{NHS ester}\rightarrow \text{Lysine NH C O NHS}

This reaction is crucial for creating crosslinked protein networks, which can alter the physical properties of proteins and enhance their stability and functionality .

Urea crosslinker C C2-arm exhibits significant biological activity due to its ability to form stable crosslinks between proteins. This property is particularly useful in the study of protein interactions and conformational changes. The symmetrical urea moiety facilitates collision-induced dissociation in mass spectrometry experiments, allowing for precise identification and analysis of crosslinked peptides. This capability makes it an essential tool in proteomics and structural biology research .

The synthesis of urea crosslinker C C2-arm typically involves the following steps:

  • Formation of Urea Moiety: The initial step involves the reaction of diacetic acid derivatives with urea to form the ureido structure.
  • Esterification: The hydroxysuccinimide groups are introduced through esterification reactions with appropriate hydroxysuccinimide derivatives.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These methods allow for the efficient production of this crosslinker for research and industrial applications .

Urea crosslinker C C2-arm has a wide range of applications:

  • Bioconjugation: Used extensively to modify proteins and peptides for various biochemical assays.
  • Crosslinking: Facilitates the creation of stable protein networks, which are crucial in drug development and vaccine formulation.
  • Proteomics: Employed in mass spectrometry studies to analyze protein interactions and structures.
  • Metabolic Labeling: Utilized in biological studies to track protein dynamics within cells .

Interaction studies using urea crosslinker C C2-arm focus on understanding protein-protein interactions and conformational changes induced by crosslinking. These studies often employ techniques such as:

  • Mass Spectrometry: To identify and characterize crosslinked peptides.
  • Gel Electrophoresis: To analyze changes in protein mobility due to crosslinking.
  • Fluorescence Resonance Energy Transfer (FRET): To study dynamic interactions between proteins in live cells.

These methods help elucidate complex biological processes and mechanisms at play within cellular environments .

Several compounds exhibit similar properties to urea crosslinker C C2-arm, each with unique characteristics:

Compound NameStructure TypeUnique Features
Urea Crosslinker AHomobifunctionalLonger arms allow for greater flexibility
Urea Crosslinker BHomobifunctionalEnhanced stability under extreme conditions
Maleimide CrosslinkersHeterobifunctionalReacts specifically with thiol groups
GlutaraldehydeAldehyde-basedForms crosslinks through aldehyde reactions

Urea crosslinker C C2-arm stands out due to its specific targeting of lysine residues and its suitability for mass spectrometry applications, providing distinct advantages in proteomic studies compared to other crosslinkers .

XLogP3

-2.6

Dates

Modify: 2023-08-16

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